molecular formula C14H11Cl2NO4S B2407310 Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate CAS No. 888412-97-3

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate

Cat. No. B2407310
CAS RN: 888412-97-3
M. Wt: 360.21
InChI Key: IJWWSZWFUDEPJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate” is characterized by the presence of a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains two chlorine atoms, an acetamido group, and a carboxylate group.


Physical And Chemical Properties Analysis

“this compound” appears as pale yellow crystals . More specific physical and chemical properties, such as solubility, boiling point, and melting point, are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Thiophene derivatives have been explored for their potential in creating new compounds with varied applications. For instance, the synthesis of thiophene-based metal-organic frameworks (MOFs) demonstrates their utility in luminescence sensing and pesticide removal, highlighting their significance in environmental monitoring and cleanup efforts (Zhao et al., 2017).
  • Another study focused on the reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents, including thiophene derivatives, showcasing their reactivity and potential in organic synthesis (Gol'dfarb et al., 1986).

Antimicrobial and Anticancer Activity

  • Research on the antimicrobial activity of thiophene disperse dyes on polyester fabrics provides insight into the application of thiophene derivatives in developing antimicrobial materials, which could have significant implications for medical textiles and infection control (Gafer & Abdel‐Latif, 2011).
  • The synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their anticancer activity indicate the therapeutic potential of thiophene derivatives. Certain compounds exhibited good inhibitory activity against various cancer cell lines, suggesting their role in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

Environmental Applications

  • The study on metal-organic frameworks constructed from thiophene-functionalized dicarboxylate underscores the versatility of thiophene derivatives in environmental remediation, particularly in the selective and sensitive detection of environmental contaminants, which is crucial for pollution monitoring and management (Zhao et al., 2017).

properties

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c1-20-14(19)9-4-5-22-13(9)17-12(18)7-21-11-3-2-8(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWWSZWFUDEPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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